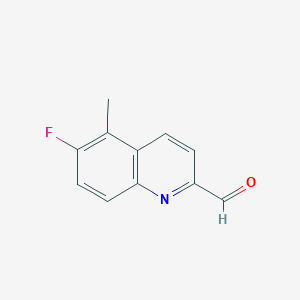

6-Fluoro-5-methylquinoline-2-carbaldehyde

Description

Strategic Importance of Quinoline (B57606) Derivatives in Synthetic Chemistry and Material Science

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in chemistry. nih.gov Its derivatives are integral to numerous fields, from medicinal chemistry to materials science. nih.govmdpi.comresearchgate.net In synthetic chemistry, quinolines serve as versatile building blocks for the construction of more complex molecules. organic-chemistry.org Their chemical properties, which are similar to both pyridine and benzene, allow for a wide range of chemical transformations. ijpsjournal.com

In the realm of medicinal chemistry, quinoline derivatives have a long and storied history, with many exhibiting a broad spectrum of pharmacological activities. They form the core of numerous approved drugs, including antimalarials like quinine (B1679958) and chloroquine, antibacterials such as ciprofloxacin, and anticancer agents like topotecan. researchgate.netrsc.org The functionalization of the quinoline ring is a key strategy in drug discovery, enabling the fine-tuning of a compound's pharmacological profile to enhance efficacy and selectivity. researchgate.net

The applications of quinoline derivatives extend into material science, where they are utilized in the development of dyes, catalysts, and smart materials. mdpi.com Their aromatic nature and the presence of a nitrogen heteroatom impart unique electronic and photophysical properties, making them suitable for applications in electronics and as fluorescent probes.

Elucidating the Influence of Fluoro- and Methyl Substituents on Quinoline Scaffolds

The introduction of substituents onto the quinoline core dramatically influences its chemical and physical properties. The presence of a fluorine atom at the 6-position and a methyl group at the 5-position in 6-Fluoro-5-methylquinoline-2-carbaldehyde is of particular significance.

Fluorine substitution is a well-established strategy in medicinal chemistry to modulate a molecule's properties. The high electronegativity of fluorine can alter the electron distribution within the quinoline ring system, impacting its reactivity and the basicity of the nitrogen atom. nih.gov Studies on fluorinated quinolines have shown that the position of the fluorine atom can have a marked effect on the compound's biological activity. nih.gov For instance, fluorination at certain positions has been shown to enhance mutagenicity, while substitution at other positions can lead to a decrease or elimination of this activity. nih.gov

The methyl group at the 5-position also plays a crucial role. Methyl groups can influence the molecule's steric and electronic properties. Research on methyl-substituted quinolines has demonstrated that the position of the methyl group can direct the regioselectivity of further chemical reactions, such as C-H bond activation. acs.org For example, a methyl group at the 2-position can direct activation to the 4-position, while substitution at other positions can lead to different outcomes. acs.org The presence of a methyl group can also impact the optical and photoisomerization properties of quinoline-containing polymers. researchgate.net

The 2-Carbaldehyde Moiety as a Versatile Functional Handle in Quinoline Systems

The carbaldehyde group at the 2-position of the quinoline ring is a highly versatile functional handle, enabling a wide array of chemical transformations. This aldehyde group can readily participate in various reactions, making it a key site for molecular elaboration. rsc.org

Common reactions involving the aldehyde group include condensation reactions to form Schiff bases, which are themselves important intermediates in the synthesis of various heterocyclic systems. rsc.orgchemijournal.comckthakurcollege.net The aldehyde can also undergo reduction to form an alcohol, oxidation to a carboxylic acid, or participate in multicomponent reactions to build complex molecular architectures. rsc.org For instance, 2-chloroquinoline-3-carbaldehydes have been shown to react with various nucleophiles, leading to the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]quinolines. rsc.orgresearchgate.net The reactivity of the aldehyde group provides a powerful tool for chemists to introduce diverse functional groups and build libraries of quinoline derivatives for various applications. ingentaconnect.com

Current Research Landscape and Future Directions for this compound

Currently, this compound is primarily utilized as a building block in synthetic and medicinal chemistry. bldpharm.com Its unique combination of functional groups makes it an attractive starting material for the synthesis of novel compounds with potential biological activity. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader research on substituted quinolines provides a strong indication of its potential.

Future research is likely to focus on several key areas. A primary direction will be the exploration of its utility in the synthesis of novel bioactive molecules. By leveraging the reactivity of the carbaldehyde group, researchers can synthesize a diverse range of derivatives and screen them for various pharmacological activities, including antibacterial, antifungal, and anticancer properties. nih.gov

Another promising avenue of research lies in the field of materials science. The fluorescent properties inherent to many quinoline derivatives suggest that this compound and its derivatives could be investigated for applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents. The influence of the fluoro and methyl substituents on the photophysical properties will be a key area of investigation.

Furthermore, the development of new synthetic methodologies for the preparation of this compound and its analogues will be crucial for advancing research in this area. More efficient and scalable synthetic routes will enable wider access to this compound and facilitate its exploration in various scientific disciplines. organic-chemistry.org

Chemical Compound Information

| Compound Name |

| 2-Methylquinoline (B7769805) |

| This compound |

| 6-Fluoroquinoline-2-carboxaldehyde |

| 6-Methylquinoline (B44275) |

| 6-Methylquinoline-2-carbaldehyde |

| 7-Fluoroquinoline-6-carbaldehyde |

| Chloroquine |

| Ciprofloxacin |

| Quinine |

| Topotecan |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8FNO |

|---|---|

Molecular Weight |

189.19 g/mol |

IUPAC Name |

6-fluoro-5-methylquinoline-2-carbaldehyde |

InChI |

InChI=1S/C11H8FNO/c1-7-9-3-2-8(6-14)13-11(9)5-4-10(7)12/h2-6H,1H3 |

InChI Key |

TYGBJEIHGQEZAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC(=N2)C=O)F |

Origin of Product |

United States |

Methodological Advancements in the Synthesis of 6 Fluoro 5 Methylquinoline 2 Carbaldehyde and Substituted Quinoline Carbaldehydes

Established Reaction Pathways for Quinoline (B57606) Ring Formation

The construction of the quinoline ring is a cornerstone of synthesizing a vast array of heterocyclic compounds. Several classical and modified reactions have been developed to achieve this, with the Friedländer condensation being a prominent example.

Friedländer Condensation and its Variants for Substituted Quinolines

The Friedländer synthesis is a fundamental and straightforward method for producing poly-substituted quinolines. eurekaselect.com It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, adjacent to a carbonyl group. eurekaselect.comorganicreactions.orgresearchgate.net This reaction can be catalyzed by acids or bases, or in some cases, proceed simply by heating the reactants. organicreactions.orgresearchgate.net

A key advantage of the Friedländer synthesis is its ability to generate a wide variety of substituted quinolines. thieme-connect.com However, a limitation lies in the availability of appropriately substituted 2-aminoaryl aldehyde or ketone precursors. researchgate.net To address this, variations of the reaction have been developed. For instance, one modification involves the in situ reduction of 2-nitrobenzaldehydes to the corresponding 2-aminobenzaldehydes, which then undergo condensation. researchgate.net Another variation utilizes the lithiation of N-pivaloylanilines followed by formylation and subsequent condensation. thieme-connect.com

The reaction mechanism is generally accepted to proceed through the initial formation of a Schiff base, followed by an internal aldol (B89426) condensation. thieme-connect.com However, for acid-catalyzed procedures, an alternative mechanism involving the generation of an aldol product followed by cyclization cannot be discounted. thieme-connect.com

Vilsmeier-Haack Formylation for Carbaldehyde Introduction

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings, including quinolines. nih.govchemijournal.comchemijournal.com The reaction employs the Vilsmeier reagent, typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). chemijournal.comchemijournal.com

This electrophilic aromatic substitution reaction is particularly effective for the formylation of activated quinoline systems. nih.govnih.gov The position of formylation is dictated by the electronic properties of the quinoline ring and any existing substituents. For example, in 8-hydroxyquinoline, formylation can occur at both the C5 and C7 positions due to the activating effect of the hydroxyl group. nih.gov The Vilsmeier-Haack reaction has been successfully used to synthesize various quinoline-carbaldehydes, including 2-chloro-3-formyl-8-methyl quinoline. chemijournal.comchemijournal.com The reaction is often characterized by good yields and relatively simple experimental procedures. nih.govchemijournal.com

Regioselective Formylation Strategies (e.g., Reimer-Tiemann, Duff Reactions)

Beyond the Vilsmeier-Haack reaction, other methods offer regioselective control over the introduction of the carbaldehyde group onto quinoline scaffolds. The Reimer-Tiemann and Duff reactions are notable examples, particularly for the formylation of phenolic substrates. nih.gov

The Reimer-Tiemann reaction utilizes chloroform (B151607) in a basic solution to generate a dichlorocarbene (B158193) intermediate, which then acts as the electrophile. nih.gov This method has been applied to the formylation of 8-hydroxyquinoline, yielding a mixture of 5-carbaldehyde and 7-carbaldehyde derivatives. nih.gov

The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium, typically glycerol (B35011) or acetic acid. wikipedia.orgresearchgate.net This reaction is particularly effective for the ortho-formylation of phenols. wikipedia.orgmdpi.com The mechanism involves the formation of an iminium ion from HMTA, which then attacks the aromatic ring. wikipedia.org Subsequent hydrolysis of the resulting intermediate yields the aldehyde. wikipedia.org The Duff reaction has been used for the formylation of various phenols and has been shown to be capable of diformylation if both ortho positions are available. wikipedia.orgresearchgate.net

Both the Reimer-Tiemann and Duff reactions are subject to certain limitations. The Reimer-Tiemann reaction can sometimes result in mixtures of isomers, and the Duff reaction can be inefficient for certain substrates. nih.govwikipedia.org The choice of formylation strategy therefore depends on the specific quinoline derivative and the desired regioselectivity.

Targeted Introduction of Fluoro and Methyl Groups into Quinoline Scaffolds

The incorporation of fluoro and methyl groups into the quinoline framework is crucial for modifying the physicochemical and biological properties of the resulting compounds. This requires specialized synthetic techniques that allow for precise, site-specific installation of these substituents.

Transition-Metal-Catalyzed Fluorination Techniques

The introduction of fluorine atoms into organic molecules can significantly alter their properties, and transition-metal-catalyzed reactions have emerged as powerful tools for this purpose. nih.gov These methods offer advantages in terms of efficiency and the ability to create novel fluorinated structures. nih.gov

Palladium and copper are among the most commonly used transition metals for fluorination reactions due to their high efficiency and, in the case of copper, its low cost. nih.gov Palladium-catalyzed fluorination of aryl triflates and bromides has been developed, and more recently, methods for the direct C-H fluorination of arenes using electrophilic fluorinating reagents have been reported. nih.gov In some of these processes, a reactive transition metal fluoride (B91410) electrophile is generated in situ. nih.gov

For quinolines specifically, copper(II)-catalyzed regioselective C5-trifluoromethylation of 8-amidoquinolines has been achieved. nih.gov Furthermore, recent advancements have described a photoredox-catalyzed C-H fluorination of quinolines. nih.gov This method proceeds via a concerted nucleophilic fluorination mechanism and is tolerant of a wide range of functional groups. nih.gov The development of these catalytic systems is critical for accessing functionalized fluoroquinolines that would be difficult to synthesize using traditional methods. acs.org

Site-Specific Methylation Protocols

The introduction of a methyl group at a specific position on the quinoline ring requires carefully chosen synthetic strategies. While general methylation methods exist, achieving site-specificity on a complex scaffold like a substituted quinoline can be challenging.

One approach to site-specific methylation involves the use of organometallic reagents, such as Grignard reagents or organolithium compounds, in conjunction with a suitable electrophilic methyl source. The position of metallation, and thus methylation, can often be directed by existing functional groups on the quinoline ring.

Another strategy is the reductive N-methylation of quinolines to produce N-methyl tetrahydroquinolines. A one-pot method has been developed using paraformaldehyde and hydrogen gas over a palladium on carbon (Pd/C) catalyst. rsc.org This process allows for the direct conversion of quinolines to their N-methylated and hydrogenated derivatives in good to excellent yields. rsc.org

For the introduction of a methyl group onto the carbocyclic part of the quinoline ring, multi-step synthetic sequences are often necessary. This might involve the introduction of a functional group that can later be converted to a methyl group, or the use of a starting material that already contains the methyl group in the desired position prior to the quinoline ring formation.

Multi-Component Reactions for Constructing Complex Quinoline Frameworks

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules from three or more starting materials in a single, one-pot procedure. rsc.orgnih.gov This strategy is particularly valuable for creating diverse libraries of quinoline derivatives by avoiding the lengthy isolation of intermediates and minimizing waste. rsc.org The convergent nature of MCRs allows for the rapid assembly of intricate quinoline scaffolds, showcasing high atom economy and enabling structural diversity in the final products. rsc.org

Several classic and modern MCRs have been successfully adapted for quinoline synthesis:

Povarov Reaction: This reaction typically involves an aniline (B41778), an aldehyde, and an activated alkene to form tetrahydroquinolines, which can be subsequently oxidized to the corresponding quinoline. It is a powerful tool for generating substituted quinolines. iipseries.orgnih.gov

Friedländer Annulation: A versatile method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govnih.gov This reaction has been adapted into MCR formats, sometimes utilizing Lewis acids as catalysts to improve yields. nih.gov

Ugi Reaction: This four-component reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, has been employed to create highly functionalized quinoline systems, demonstrating the vast structural complexity achievable with MCRs. rsc.orgrsc.org

Innovations in this area include the development of pseudo-multicomponent reactions, where reactants undergo a cascade of transformations. For instance, a pseudo-five-component reaction has been developed for synthesizing 4H-thiopyrans, which involves a Knoevenagel condensation followed by a Michael addition. nih.gov Such strategies highlight the modularity and power of MCRs in building complex heterocyclic systems from simple precursors. nih.govmdpi.com

Catalytic Systems in the Synthesis of Quinoline Carbaldehydes

The development of novel catalytic systems has been instrumental in advancing the synthesis of quinoline carbaldehydes. These catalysts improve reaction rates, enhance selectivity, and allow for transformations that are otherwise challenging.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of quinoline rings, bypassing the need for pre-functionalized substrates. acs.org This methodology allows for the formation of carbon-carbon bonds with high precision. A notable application is the direct C-H arylation of quinoline-8-carbaldehydes to produce various aryl quinolinyl ketones. rawdatalibrary.netnih.govacs.org This reaction demonstrates excellent functional group tolerance and can be scaled up to the gram scale. rawdatalibrary.netnih.govacs.org

The regioselectivity of Pd-catalyzed C-H functionalization can be controlled by the choice of directing group and reaction conditions. For example, while many methods for the C-H functionalization of quinoline N-oxides are C2 selective, specific conditions have been developed to achieve high selectivity for the C8 position. acs.org The choice of arylating agent also influences reactivity; aryl iodides with electron-donating groups and aryl diazonium salts with electron-withdrawing groups show favorable results in the arylation of quinoline-8-carbaldehydes. rawdatalibrary.netnih.govbohrium.com

| Catalyst System | Substrate | Reagent | Selectivity/Product | Yield | Reference |

| Pd(OAc)₂ | Quinoline N-oxide | Iodoarenes | C8-Arylation | Good to Excellent | acs.org |

| Pd(OAc)₂ | Quinoline-8-carbaldehyde | Aryl iodides | Aryl quinolinyl ketones | Good to Excellent | rawdatalibrary.netnih.gov |

| Pd(OAc)₂ | Quinoline-8-carbaldehyde | Aryl diazonium salts | Aryl quinolinyl ketones | Good to Excellent | rawdatalibrary.netnih.gov |

The asymmetric hydrogenation of the quinoline ring is a critical method for producing optically active tetrahydroquinolines, which are important chiral building blocks for pharmaceuticals and natural products. pku.edu.cn This transformation is typically achieved using transition metal complexes with chiral ligands.

Various catalytic systems have been developed, each with unique advantages:

Ruthenium Catalysts: Chiral phosphine-free cationic Ruthenium catalysts have demonstrated high enantioselectivity in the hydrogenation of various quinoline derivatives. pku.edu.cn Additionally, PhTRAP–ruthenium catalysts have shown unusual chemoselectivity, reducing the carbocyclic ring of quinolines to give 5,6,7,8-tetrahydroquinolines with good enantioselectivities. dicp.ac.cnrsc.org

Iridium Catalysts: Iridium complexes, particularly with chiral phosphine (B1218219) ligands like (R)-MeO-BIPHEP, were among the first to show high effectiveness in the asymmetric hydrogenation of substituted quinolines, achieving up to 96% enantiomeric excess (ee). pku.edu.cn

Hybrid Systems: An interesting development is the use of hybrid homogeneous and heterogeneous catalytic systems. For example, a TsDPEN-Rh-Cp*-Cl catalyst, when combined with Ni/TiO₂, showed a sharp increase in conversion for the asymmetric hydrogenation of quinaldine. nih.gov In this system, the Ni/TiO₂ acts as the H₂ dissociation site, and hydrogen spillover to the chiral rhodium complex facilitates the hydrogenation while maintaining enantioselectivity. nih.gov

| Catalyst | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Cationic Ruthenium Complexes | 2-Alkyl-Substituted Quinolines | Chiral Tetrahydroquinolines | High | pku.edu.cn |

| Ir-(R)-MeO-BIPHEP | 2,6-Substituted Quinolines | Chiral Tetrahydroquinolines | Up to 96% | pku.edu.cn |

| Ru(η3-methallyl)2(cod)–PhTRAP | 8-Substituted Quinolines | Chiral 5,6,7,8-Tetrahydroquinolines | Up to 91:9 er | dicp.ac.cnrsc.org |

| TsDPEN-Rh-Cp*-Cl + Ni/TiO₂ | Quinaldine | Chiral Tetrahydroquinaldine | ~71% | nih.gov |

The use of dual or "twin" catalyst systems offers a synergistic approach to synthesis, where each catalyst performs a specific role in the reaction sequence. An improved one-pot process for synthesizing quinoline derivatives from anilines utilizes a dual catalyst system composed of ferric chloride supported on silica (B1680970) (silferc) and zinc chloride. google.com This combination facilitates the reaction cascade, leading to the efficient formation of the quinoline core. The use of an inexpensive and environmentally benign metal like iron is a significant advantage. rsc.org

Optimization of Reaction Conditions for Yield and Selectivity in Quinoline Carbaldehyde Synthesis

Achieving high yield and selectivity in the synthesis of quinoline carbaldehydes is critically dependent on the careful optimization of reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and reaction time play a crucial role in the outcome.

Catalyst and Solvent Selection: The synthesis of 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives has been studied under various conditions. It was found that performing the reaction under solvent-free conditions at 140 °C provided the best yield (95%) compared to using solvents like ethanol, methanol, or DMF. rsc.org Similarly, developing a green protocol for quinoline synthesis from aldimines and styrenes revealed that a solvent-free and catalyst-free approach at 110°C was highly effective. jocpr.com

Metal-Free Catalysis: There is a growing interest in metal-free catalytic systems to improve the environmental sustainability of chemical processes. Oxidized active carbon (oAC) has been successfully used as a carbocatalyst for the cascade synthesis of polysubstituted quinolines from o-vinyl anilines and aldehydes. units.it The catalytic activity was found to be highly dependent on the degree of oxidation of the active carbon, with oAC prepared at 450°C providing optimal results. units.it

Substrate Control: The structure of the starting materials can be used to control the reaction pathway and final product. In a Rh(III)-catalyzed reaction of quinoline-8-carbaldehydes with cyclopropanols, the substituent on the cyclopropanol (B106826) dictates whether the product is a multisubstituted cyclopentenone or a 1,4-diketone. acs.orgacs.org This demonstrates how substrate choice can be a powerful tool for achieving product selectivity.

Microwave Irradiation: The use of microwave irradiation can significantly accelerate reaction times. For example, the conversion of 2-chloro-3-formylquinolines to 2-oxo-1,2-dihydroquinoline-3-carbaldehydes was efficiently achieved using microwave heating. rsc.org

| Reaction | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| Quinolinyl-acridinone Synthesis | None | Solvent-Free | 140 °C | 10 min | 95% | rsc.org |

| Aldimine + Styrene | None | Solvent-Free | 110 °C | 5 h | Good | jocpr.com |

| o-vinyl aniline + aldehyde | oAC-air(450) | Toluene | 110 °C | 24 h | 85% | units.it |

| Quinoline-8-carbaldehyde + Cyclopropanol | [Cp*RhCl₂]₂/Cu(OAc)₂ | TFE | 120 °C | 12 h | 42-65% | acs.org |

Advanced Spectroscopic and Structural Characterization of 6 Fluoro 5 Methylquinoline 2 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Structural Assignment

High-resolution NMR spectroscopy stands as a powerful tool for the unambiguous structural assignment of complex organic molecules like 6-Fluoro-5-methylquinoline-2-carbaldehyde. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be determined, which is crucial for differentiating between potential isomers.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of a quinoline (B57606) derivative provides key information on the substitution pattern of the aromatic rings. For instance, in related quinoline structures, the aldehydic proton is typically observed as a singlet in the downfield region of the spectrum. The protons on the quinoline ring system exhibit characteristic chemical shifts and coupling constants that are influenced by the electronic effects of the substituents. The fluorine and methyl groups in this compound would be expected to significantly influence the chemical shifts of the nearby aromatic protons.

The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a low field (downfield). The carbon atoms attached to the fluorine and methyl groups, as well as those in the quinoline ring, will have their chemical shifts modulated by the electron-donating or -withdrawing nature of these substituents. Theoretical calculations, such as those performed at the GIAO HF/6-31++G(d,p) level of theory, can be used to predict and help interpret the experimental chemical shifts for quinoline derivatives.

Illustrative ¹H and ¹³C NMR Data for a Related Compound (6-Methylquinoline)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | 8.833 | C2: 150.0 |

| H3 | 7.328 | C3: 121.1 |

| H4 | 8.03 | C4: 135.9 |

| H5 | 7.53 | C5: 129.5 |

| CH₃ (at C6) | 2.520 | C6: 136.2 |

| H7 | 7.55 | C7: 126.9 |

| H8 | 7.99 | C8: 128.9 |

| - | - | C4a: 147.9 |

| - | - | C8a: 128.9 |

| - | - | CH₃: 21.6 |

Note: Data is for 6-methylquinoline (B44275) and is intended for illustrative purposes. The presence of a fluorine at position 6 and a carbaldehyde at position 2 would alter these values.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, especially in a molecule with several aromatic protons, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be instrumental in tracing the connectivity of the protons on the quinoline rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is a powerful tool for assigning carbon resonances based on the already assigned proton spectrum.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A strong band corresponding to the C=O stretching vibration of the aldehyde would be prominent, typically in the region of 1680-1700 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F stretching vibration would also give rise to a characteristic band. The C=N and C=C stretching vibrations of the quinoline ring would be observed in the 1450-1600 cm⁻¹ region.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often produce strong signals in the Raman spectrum. The symmetric vibrations of the quinoline ring system would be particularly active. For a related compound, 6-methylquinoline, Raman spectra have been recorded and show characteristic bands. nih.gov

Characteristic Vibrational Frequencies for a Related Compound (Quinoline-2-carboxaldehyde)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Aldehyde) | Stretching | ~1700 |

| C-H (Aromatic) | Stretching | ~3050 |

| C=N (Quinoline) | Stretching | ~1580 |

| C=C (Aromatic) | Stretching | ~1600, 1470 |

| C-F | Stretching | ~1100-1300 |

Note: These are general ranges and the exact positions for this compound would be specific to its structure.

Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a fundamental technique for the precise determination of a compound's elemental composition. For this compound (C₁₁H₈FNO), the exact mass can be calculated and then compared with the experimentally determined m/z value to confirm its identity.

| Compound Name | Molecular Formula | Calculated Exact Mass | Observed m/z (Expected) |

|---|---|---|---|

| This compound | C₁₁H₈FNO | 189.05899 | [M+H]⁺ 190.0668 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

The electronic absorption and emission properties of quinoline derivatives are critical for their application in areas such as fluorescent probes and optoelectronic devices. These properties are governed by the nature and position of substituents on the quinoline ring system.

Studies on various quinoline derivatives reveal that they typically exhibit absorption bands in the UV-Vis region. mdpi.com The absorption spectra of quinoline compounds generally show bands corresponding to π→π* and n→π* electronic transitions. researchgate.net For instance, some quinoline derivatives exhibit absorption maxima in the range of 300 to 500 nm. researchgate.net The presence of substituents like fluorine and methyl groups, as in this compound, is known to influence the electronic distribution and, consequently, the absorption and emission wavelengths. Electron-donating or -withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the spectra. numberanalytics.com

The fluorescence of quinoline derivatives is also highly dependent on their structure and environment. The emission spectra of some substituted quinolines have been observed in the range of 470–590 nm. nih.gov The introduction of a π-conjugated system can lead to a red-shift in the emission wavelength. nih.gov

| Compound Analog | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| 8-Hydroxyquinoline-5-carbaldehyde | Methanol | 395, 322, 263, 239, 210 | - | - |

| 3-(2-Furoyl)quinoline-2-carboxaldehyde (derivatized) | 0.1 M Sodium Borate pH 9.0 | 486 | ~600 | ~114 |

The electronic spectra of quinoline derivatives are characterized by specific transitions between molecular orbitals. The π→π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. researchgate.net The n→π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen atom or the carbonyl oxygen) to a π* antibonding orbital. researchgate.net In quinoline and its derivatives, the lowest energy absorption band is often attributed to a π→π* transition. The presence of substituents can modulate the energies of these transitions, leading to shifts in the absorption spectra.

Energy transfer processes are crucial in the photophysics of molecular systems. In the context of quinoline derivatives, mechanisms such as Förster Resonance Energy Transfer (FRET) and Dexter energy transfer can occur, particularly in systems where donor and acceptor moieties are present. Selective energy transfer catalysis has been utilized for the reduction of quinolines, highlighting the importance of triplet energies in these processes. nih.govrsc.org The efficiency of energy transfer is dependent on factors such as the spectral overlap between the donor's emission and the acceptor's absorption, the distance between them, and their relative orientation.

X-ray Diffraction Analysis for Crystalline Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, data from the parent compound, quinoline-2-carbaldehyde, and its derivatives offer valuable insights into the expected structural features. nih.govresearchgate.net

The crystal structure of quinoline-2-carbaldehyde reveals that the quinoline ring is nearly planar. nih.govresearchgate.net The bond lengths and angles within the quinoline core are typical for aromatic heterocyclic systems. The C-C bond lengths within the rings generally fall within the range expected for aromatic systems, and the C=O and C-N bond lengths are consistent with their double and partial double bond characters, respectively. For substituted derivatives, the bond lengths and angles involving the substituents would be influenced by their electronic nature and steric interactions. For example, the C-F bond length is expected to be around 1.35 Å.

| Compound Analog | Bond | Bond Length (Å) | Bond Angle | Angle (°) |

|---|---|---|---|---|

| Quinoline-2-carbaldehyde | C=O | ~1.21 | C-C-O | ~124 |

| C-C(aldehyde) | ~1.48 | N-C-C | ~117 | |

| C-N | ~1.37 | C-N-C | ~118 |

Data is based on crystallographic information for quinoline-2-carbaldehyde and may vary for the title compound.

Quantum Chemical and Computational Modeling of 6 Fluoro 5 Methylquinoline 2 Carbaldehyde

Density Functional Theory (DFT) Studies for Ground State Electronic Structurearabjchem.orgscirp.orgnih.gov

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the electronic structure of many-body systems. scirp.org Methodologies such as the B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy for organic molecules. dergipark.org.trnih.gov Such calculations are foundational for understanding the molecule's stable conformation, orbital energies, and reactivity patterns.

Molecular Geometry Optimization and Conformational Landscapes

The first step in the computational analysis is the optimization of the molecular geometry to find the lowest energy structure. For 6-Fluoro-5-methylquinoline-2-carbaldehyde, a key structural feature is the rotational freedom of the carbaldehyde group around the single bond connecting it to the quinoline (B57606) ring. This rotation gives rise to different conformers.

Computational studies on similar quinoline-carbaldehydes, such as 2-Chloro-7-Methylquinoline-3-Carbaldehyde, have shown the existence of two stable planar conformers. dergipark.org.trdergi-fytronix.com These conformers, often labeled as cis and trans (or O-N-trans and O-N-cis), are distinguished by the orientation of the aldehyde's carbonyl group relative to the quinoline's nitrogen atom. By performing a potential energy surface scan, where the dihedral angle of the C-C bond linking the aldehyde is systematically rotated, two energy minima corresponding to these conformers can be identified. dergi-fytronix.com Typically, the trans conformer, where the aldehyde oxygen points away from the nitrogen atom, is found to be slightly more stable due to reduced steric hindrance and electrostatic repulsion. The energy difference between the two conformers is generally small, suggesting they can coexist at room temperature. dergi-fytronix.com

The optimized geometric parameters, including bond lengths and angles, provide a precise three-dimensional picture of the most stable conformer.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (trans-conformer)

| Parameter | Atom Pair/Triplet | Value (Å or °) |

|---|---|---|

| Bond Length | C2-C(aldehyde) | 1.485 |

| Bond Length | C(aldehyde)=O | 1.215 |

| Bond Length | C5-C(methyl) | 1.510 |

| Bond Length | C6-F | 1.355 |

| Bond Angle | N1-C2-C(aldehyde) | 117.5 |

| Bond Angle | C2-C(aldehyde)-O | 124.0 |

| Dihedral Angle | N1-C2-C(aldehyde)-O | 180.0 |

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis and Reactivity Indicesarabjchem.orgscirp.org

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. arabjchem.orgscirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher reactivity and lower stability. scirp.org

For quinoline derivatives, the HOMO is typically a π-orbital delocalized over the entire bicyclic ring system, while the LUMO is also a π*-orbital, often with significant contributions from the substituent groups. arabjchem.orgdergipark.org.tr In this compound, the HOMO would be expected to be distributed across the quinoline core, and the LUMO would likely be localized on the quinoline ring and the electron-withdrawing carbaldehyde group. dergipark.org.tr

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. arabjchem.org

Table 2: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Formula | Value (eV) |

|---|---|---|

| EHOMO | - | -6.85 |

| ELUMO | - | -2.15 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.70 |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 2.15 |

| Electronegativity (χ) | (I + A) / 2 | 4.50 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Chemical Softness (S) | 1 / (2η) | 0.213 |

| Electrophilicity Index (ω) | χ2 / (2η) | 4.31 |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysisarabjchem.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.netrsc.org It illustrates the electrostatic potential on the surface of the molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactionsarabjchem.orgnih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density from filled donor orbitals to empty acceptor orbitals within a molecule. nih.govscirp.org This analysis provides quantitative insight into the stability arising from these intramolecular charge-transfer (ICT) events. nih.gov The strength of these interactions is measured by the second-order perturbation energy, E(2). scirp.org

For this compound, significant E(2) values are expected for several types of interactions:

π → π * interactions: Strong delocalization within the aromatic quinoline system.

n → π * interactions: Delocalization from the lone pairs (n) of the nitrogen, oxygen, and fluorine atoms into the antibonding π* orbitals of the aromatic ring and the carbonyl group.

n → σ * interactions: Interactions involving lone pairs and antibonding sigma (σ*) orbitals.

Table 3: Hypothetical Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-C3) | 25.5 |

| LP(1) O(aldehyde) | σ(C(aldehyde)-H) | 5.8 |

| LP(2) F | π(C5-C6) | 4.2 |

| π(C7-C8) | π(C5-C10) | 20.1 |

| π(C2-C3) | π*(N1-C9) | 18.9 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Propertiesijcce.ac.irresearchgate.netrsc.org

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their electronic excited states. researchgate.net It is a standard method for calculating the energies of electronic transitions, which can be directly compared to experimental UV-Vis absorption spectra. ijcce.ac.irmdpi.com

Prediction of UV-Vis Spectra and Excitation Energies

TD-DFT calculations yield several key parameters for each electronic transition: the excitation energy (the energy required to promote an electron to a higher energy level), the corresponding absorption wavelength (λmax), and the oscillator strength (f), which is a measure of the transition's intensity. researchgate.net

For a molecule like this compound, the UV-Vis spectrum is expected to be characterized by strong absorptions corresponding to π → π* transitions within the conjugated quinoline system. Weaker n → π* transitions, involving the promotion of a lone-pair electron from the nitrogen or oxygen atom to a π* orbital, may also be present, often at longer wavelengths. rsc.org The calculations can identify the specific molecular orbitals involved in each major electronic transition, providing a detailed understanding of the molecule's photophysical behavior. dergipark.org.tr

Table 4: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.54 | 350 | 0.085 | HOMO → LUMO |

| S0 → S2 | 3.97 | 312 | 0.250 | HOMO-1 → LUMO |

| S0 → S3 | 4.42 | 280 | 0.150 | HOMO → LUMO+1 |

| S0 → S4 | 4.77 | 260 | 0.310 | HOMO-2 → LUMO |

Photophysical Property Simulations

The photophysical behavior of a molecule, governing its interaction with light, can be effectively predicted using computational methods. For this compound, time-dependent density functional theory (TD-DFT) is a powerful tool to simulate its electronic absorption and emission spectra. These simulations provide insights into the wavelengths of light the molecule is likely to absorb and emit, as well as the nature of the electronic transitions involved.

Computational studies on similar quinoline derivatives have demonstrated that the absorption spectra are typically characterized by intense bands corresponding to π-π* transitions within the aromatic system. acs.orgnih.gov The position and intensity of these bands are sensitive to the substitution pattern on the quinoline ring. In the case of this compound, the electron-withdrawing nature of the fluorine atom and the carbaldehyde group, combined with the electron-donating methyl group, are expected to influence the energy of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption and emission wavelengths.

Simulations can also elucidate the solvatochromic effects, which is the change in absorption or emission spectra with the polarity of the solvent. nih.govacs.org For push-pull systems, where electron-donating and electron-withdrawing groups are present, a significant shift in emission to longer wavelengths (red shift) is often observed in more polar solvents, indicating a more polar excited state. acs.orgnih.gov The photophysical properties of quinoline derivatives, such as their fluorescence quantum yields and Stokes shifts (the difference between the maximum absorption and emission wavelengths), can be computationally estimated, providing valuable information for their potential use in applications like fluorescent probes and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large NLO responses. Computational chemistry plays a crucial role in the rational design of new NLO materials by predicting their properties before synthesis.

The NLO properties of this compound can be investigated using quantum chemical calculations, typically at the density functional theory (DFT) level. The presence of the quinoline ring provides a π-conjugated system, and the substituents (fluoro, methyl, and carbaldehyde groups) introduce asymmetry, which is a key requirement for second-order NLO activity.

Calculation of Polarizability and Hyperpolarizability

The interaction of a molecule with an external electric field is described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is a measure of the second-order NLO response. DFT calculations can provide reliable predictions of these properties. The calculations involve applying a static electric field and determining the response of the molecular dipole moment.

For quinoline derivatives, studies have shown that the magnitude of the first hyperpolarizability is highly dependent on the nature and position of the donor and acceptor groups. The combination of the electron-donating methyl group and the electron-withdrawing fluoro and carbaldehyde groups in this compound is expected to create a significant dipole moment and enhance the NLO response. The calculated values of polarizability and hyperpolarizability can be benchmarked against known NLO materials like urea (B33335) to assess their potential.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such calculations. The values are for illustrative purposes and would need to be calculated using appropriate computational methods.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Value |

| Mean Polarizability (α) | Value |

| First Hyperpolarizability (β) | Value |

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations provide insights into the electronic properties of a molecule in a static, optimized geometry, molecular dynamics (MD) simulations offer a way to explore its conformational dynamics over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its shape at a given temperature.

MD simulations on quinoline derivatives have been employed to study their stability and flexibility. researchgate.netnih.govnih.gov The trajectory from an MD simulation can be analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) to assess conformational stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov This information is crucial for understanding how the molecule might behave in a dynamic environment, such as in solution or when interacting with other molecules.

In Silico Modeling of Molecular Interactions for Mechanistic Insights (General)

Understanding how a molecule interacts with its environment or with other molecules is key to predicting its function. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable for gaining mechanistic insights into these interactions at the atomic level.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a molecule like this compound, docking could be used to predict its binding mode within the active site of a hypothetical protein target. This would involve identifying potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. Studies on other quinoline derivatives have successfully used molecular docking to predict their binding affinities and interaction patterns with biological targets. nih.govmdpi.com

Reaction Mechanisms and Chemical Reactivity of 6 Fluoro 5 Methylquinoline 2 Carbaldehyde

Mechanistic Pathways of Formylation Reactions

The term "formylation" in the context of this molecule primarily refers to the synthetic strategies used to introduce the carbaldehyde group onto the quinoline (B57606) structure. Direct electrophilic formylation at the 2-position of a pre-formed quinoline ring is generally not a viable pathway.

A highly plausible and historically significant route for the synthesis of 2-substituted quinolines, including 6-Fluoro-5-methylquinoline-2-carbaldehyde, is the Friedländer synthesis. wikipedia.orgnih.govresearchgate.net This method involves the base- or acid-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) derivative with a compound containing a reactive α-methylene group adjacent to a carbonyl. researchgate.netjk-sci.com

For the target molecule, a potential pathway involves the reaction of 2-amino-4-fluoro-5-methylbenzaldehyde with a two-carbon aldehyde like acetaldehyde (B116499) or its equivalent. The mechanism proceeds through two main stages wikipedia.org:

Aldol-type Condensation: The reaction initiates with the formation of a Schiff base between the 2-amino group of the benzaldehyde (B42025) and the carbonyl of the reaction partner, or an initial aldol (B89426) addition. This is followed by an intramolecular aldol condensation.

Cyclization and Dehydration: The intermediate formed undergoes a cyclization reaction, followed by the elimination of a water molecule (dehydration) to yield the stable, aromatic quinoline ring system.

This synthetic strategy is advantageous as it constructs the substituted quinoline ring with the aldehyde group already incorporated at the desired 2-position. nih.govresearchgate.net

Direct formylation of a 6-fluoro-5-methylquinoline (B20613) core via an electrophilic aromatic substitution (SEAr) reaction is not a practical method for introducing an aldehyde group at the 2-position. The quinoline ring system consists of an electron-rich benzenoid ring and an electron-deficient pyridinoid ring. The nitrogen atom in the pyridine (B92270) ring deactivates it towards electrophilic attack.

Classic formylation reactions such as the Vilsmeier-Haack or Reimer-Tiemann reactions are types of electrophilic aromatic substitution. mdpi.com In quinoline, these reactions preferentially occur on the more electron-rich benzene (B151609) ring, typically at the C5 and C8 positions. The pyridine ring (positions C2, C3, C4) is significantly less reactive to electrophiles. Therefore, these methods would not yield the desired 2-carbaldehyde isomer.

Reactivity of the 2-Carbaldehyde Functional Group

The aldehyde group at the C2 position is a key center of reactivity in this compound, primarily undergoing nucleophilic addition and condensation reactions.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. quimicaorganica.org This is a fundamental reaction of aldehydes, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final product.

Key examples of nucleophilic addition reactions include:

Reduction to Alcohol: Reaction with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the aldehyde to the corresponding primary alcohol, (6-fluoro-5-methylquinolin-2-yl)methanol.

Grignard Reactions: Addition of organometallic reagents such as Grignard reagents (R-MgX) results in the formation of secondary alcohols.

Reaction with Arenes: In the presence of strong Brønsted or Lewis acids, the aldehyde can react with electron-rich arenes to form diarylmethylquinolines. osi.lv

| Reaction Type | Reagent Example | Product Type |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Organometallic Addition | Phenylmagnesium Bromide | Secondary Alcohol |

| Friedel-Crafts Type | Benzene / AlCl₃ | Diaryl Methane |

The aldehyde group readily undergoes condensation reactions with primary amines and related compounds to form imines, also known as Schiff bases (C=N). masterorganicchemistry.comambeed.comlibretexts.org This reaction is typically reversible and acid-catalyzed, proceeding through the nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. libretexts.org Subsequent elimination of water from the carbinolamine yields the imine. youtube.com

The general mechanism involves libretexts.org:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form a resonance-stabilized iminium ion.

Deprotonation to give the neutral imine product.

Derivatives like hydrazones and oximes can be formed by reacting the aldehyde with hydrazines and hydroxylamine, respectively. libretexts.orgtandfonline.com These reactions are often used for the characterization of aldehydes and ketones. libretexts.org

Influence of Fluoro and Methyl Substituents on Reaction Kinetics and Regioselectivity

6-Fluoro Substituent: The fluorine atom at position 6 is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). While it has a weak, opposing electron-donating mesomeric effect (+M), the inductive effect is dominant. This net withdrawal of electron density is transmitted through the fused ring system to the 2-carbaldehyde group. The consequence is an increase in the partial positive charge (electrophilicity) of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhances the rate of both nucleophilic addition and condensation reactions.

5-Methyl Substituent: The methyl group at position 5 is electron-donating via a combination of a weak inductive effect (+I) and hyperconjugation. This effect increases the electron density of the benzene ring. Studies on other substituted quinolines have shown that the presence of a methyl group can facilitate oxidation reactions. mdpi.com

The combined influence of these two groups on the reactivity at the C2-aldehyde is a balance of opposing forces. However, the strong, distance-independent inductive effect of the fluorine atom generally outweighs the effects of the methyl group. The net result is an anticipated increase in the reactivity of the aldehyde functional group toward nucleophiles when compared to an unsubstituted quinoline-2-carbaldehyde.

| Substituent | Position | Electronic Effect | Impact on C2-Carbaldehyde Reactivity |

| Fluoro | 6 | Strong Inductive Withdrawal (-I), Weak Mesomeric Donation (+M) | Increases electrophilicity of carbonyl carbon, accelerating nucleophilic attack. |

| Methyl | 5 | Inductive Donation (+I), Hyperconjugation | Donates electron density to the ring, slightly opposing the effect of the fluoro group. |

Oxidative and Reductive Transformations of the Quinoline Core and Carbaldehyde

The presence of both an oxidizable carbaldehyde group and a quinoline ring system, which can be either oxidized or reduced under specific conditions, allows for a range of transformative reactions. The substituents on the benzene ring, a fluorine atom and a methyl group, will electronically influence the reactivity of the quinoline core.

Oxidation Reactions:

The carbaldehyde group at the C2 position is susceptible to oxidation to a carboxylic acid. This transformation is a common reaction for aldehydes. For instance, the oxidation of a methyl group at the C2 position of quinoline to a carboxylic acid group has been demonstrated using reagents like potassium permanganate (B83412) (KMnO4) under heated alkaline conditions. youtube.com It is plausible that similar conditions would effectively oxidize the 2-carbaldehyde group of this compound to the corresponding 6-fluoro-5-methylquinoline-2-carboxylic acid.

The quinoline ring itself can undergo oxidation, although this typically requires harsh conditions. The benzene portion of the quinoline ring is more susceptible to oxidation than the pyridine ring, especially when activated by electron-donating groups. However, the presence of an electron-withdrawing fluorine atom at C6 may deactivate the benzene ring towards oxidation.

Reduction Reactions:

The carbaldehyde group can be readily reduced to a primary alcohol. A standard reducing agent for this transformation is sodium borohydride (NaBH4) in an alcoholic solvent like methanol. This reaction has been documented for tetrazolo[1,5-a]quinoline-4-carbaldehyde, which was reduced to the corresponding alcohol. rsc.org Therefore, this compound would be expected to yield (6-fluoro-5-methylquinolin-2-yl)methanol under similar conditions.

The quinoline nucleus can also be reduced, typically involving catalytic hydrogenation. For example, 2H-pyrroles have been successfully reduced to their 1H-pyrrole counterparts using a Palladium on carbon (Pd/C) catalyst with hydrogen gas. acs.org This suggests that the pyridine part of the quinoline ring in this compound could potentially be reduced under catalytic hydrogenation conditions, leading to a tetrahydroquinoline derivative. The specific conditions would determine the extent of reduction.

| Transformation | Reagent/Conditions | Expected Product | Reference |

| Oxidation of carbaldehyde | KMnO4, heat | 6-Fluoro-5-methylquinoline-2-carboxylic acid | youtube.com |

| Reduction of carbaldehyde | NaBH4, Methanol | (6-Fluoro-5-methylquinolin-2-yl)methanol | rsc.org |

| Reduction of quinoline ring | Pd/C, H2 | 6-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde | acs.org |

Bond Activation and Functionalization Strategies (e.g., C-H Activation)

Transition-metal-catalyzed C-H activation is a powerful tool for the functionalization of heterocyclic compounds like quinoline. nih.gov The regioselectivity of these reactions is often directed by the electronic properties of the substituents and the nature of the catalyst. mdpi.com

For quinoline derivatives, C-H activation can occur at various positions. The presence of the nitrogen atom in the quinoline ring plays a crucial role in directing the metal catalyst. Studies on methylquinolines have shown that the position of the methyl group can influence the site of C-H activation. For example, rhodium-catalyzed C-H activation of 5-methylquinoline (B1294701) leads to functionalization at the C2 and C8 positions. acs.org

In the case of this compound, the existing substituents would influence the site of further functionalization. The fluorine atom at C6 is an electron-withdrawing group, while the methyl group at C5 is electron-donating. The aldehyde at C2 is also electron-withdrawing. This electronic landscape suggests that C-H activation could be directed to several positions on the quinoline ring.

Palladium-catalyzed C-H activation is a common strategy. For instance, Pd(OAc)2 has been used to catalyze the C2-arylation of quinoline N-oxides. mdpi.com While the target molecule is not an N-oxide, similar palladium-based catalytic systems could potentially be adapted for its functionalization. The chelation assistance from the quinoline nitrogen is a key factor in these transformations. acs.org

Furthermore, the development of methods for the C-H fluorination of quinolines has been reported, employing reagents like Selectfluor under photoredox catalysis. acs.org This opens up possibilities for introducing additional fluorine atoms to the quinoline core, although the regioselectivity would need to be carefully controlled.

| Functionalization Strategy | Catalyst/Reagents | Potential Site of Functionalization | Reference |

| Rhodium-catalyzed C-H Arylation | [Rh(I) complex] | C8 | acs.org |

| Palladium-catalyzed C-H Arylation | Pd(OAc)2 | C4 or C8 | mdpi.com |

| Photoredox C-H Fluorination | Selectfluor, Photosensitizer | Various positions | acs.org |

Advanced Chemical Transformations and Derivatization Strategies for 6 Fluoro 5 Methylquinoline 2 Carbaldehyde

Synthesis of Schiff Bases and Related Imines

The condensation reaction between the aldehyde functionality of 6-fluoro-5-methylquinoline-2-carbaldehyde and primary amines serves as a straightforward and efficient method for the synthesis of Schiff bases, also known as imines. ckthakurcollege.netmasterorganicchemistry.comnih.gov This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (>C=N-). youtube.comlibretexts.orglibretexts.org

The formation of these imine derivatives is a versatile strategy for introducing a wide range of functional groups and structural motifs. For instance, reacting this compound with various substituted anilines can yield a library of Schiff bases with diverse electronic and steric properties. nih.govresearchgate.net The reaction conditions are generally mild, often requiring simple heating in a suitable solvent like ethanol. masterorganicchemistry.com The resulting Schiff bases can serve as valuable intermediates for further synthetic transformations or be evaluated for their own biological activities, as quinoline-based Schiff bases and their metal complexes have demonstrated a broad spectrum of pharmacological effects. ckthakurcollege.netnih.govmdpi.com

Table 1: Examples of Schiff Base Synthesis from Aldehydes

| Aldehyde Reactant | Amine Reactant | Product Type | Key Feature |

| Benzaldehyde (B42025) | Ethylamine | Imine | Rapid condensation |

| 2-chloro quinoline-3-carbaldehyde | 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide | Schiff Base | Combination of two heterocyclic rings |

| Salicylaldehyde | Aromatic or Aliphatic Amines | Imine | Forms basis for many reported Schiff bases |

| Quinoline-2-carboxaldehyde | Thiosemicarbazide | Thiosemicarbazone | Potent proteasome inhibitor |

Knoevenagel Condensation and Styryl Derivative Formation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsphinxsai.com For this compound, this reaction provides a direct route to the synthesis of α,β-unsaturated systems, often in the form of styryl derivatives. The reaction typically proceeds by the nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration. wikipedia.org

This methodology has been employed to synthesize a variety of styrylquinolines. For example, the reaction of a substituted quinoline-2-carbaldehyde with an appropriate active methylene compound can yield derivatives with potential applications as imaging agents or bioactive molecules. The choice of the active methylene compound and the reaction conditions can influence the geometry of the resulting double bond, often favoring the more stable E-isomer. Microwave-assisted, solvent-free conditions have also been developed for the synthesis of (E)-2-styrylquinoline derivatives, offering advantages such as shorter reaction times and simpler workup procedures. researchgate.net

Cyclization Reactions to Form Fused Heterocyclic Systems

The reactive aldehyde group of this compound is a key functional handle for the construction of more complex, fused heterocyclic systems. These reactions often involve an initial condensation or addition at the aldehyde, followed by an intramolecular cyclization to form a new ring fused to the quinoline (B57606) scaffold. The specific nature of the fused ring depends on the choice of the reaction partner.

For instance, reactions that lead to the formation of bicyclic systems are of significant interest in medicinal chemistry due to the diverse biological activities associated with such scaffolds. arsdcollege.ac.in The fusion of an additional ring can significantly alter the three-dimensional shape, electronic properties, and ultimately the biological target engagement of the parent molecule. Research into scaffold-switching has explored various 5,6-fused bicyclic heteroaromatic systems to identify new antitubercular agents. nih.gov The strategic design of these cyclization reactions allows for the generation of novel chemical entities with potentially enhanced therapeutic properties.

Post-Synthetic Modifications of the Carbaldehyde Group (e.g., to Carboxylic Acids, Alcohols, Nitriles)

The carbaldehyde group of this compound is readily amenable to a variety of post-synthetic modifications, allowing for its conversion into other important functional groups such as carboxylic acids, alcohols, and nitriles.

Oxidation to Carboxylic Acids: The aldehyde can be oxidized to the corresponding carboxylic acid, 6-fluoro-5-methylquinoline-2-carboxylic acid, using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄). This transformation introduces a carboxylic acid moiety, which can serve as a key building block for further derivatization, such as in the synthesis of amides or esters.

Reduction to Alcohols: The reduction of the aldehyde group yields the corresponding primary alcohol, (6-fluoro-5-methylquinolin-2-yl)methanol. This can be achieved using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.com The resulting alcohol can then be used in subsequent reactions, for example, to form ethers or esters. The Meerwein-Ponndorf-Verley (MPV) reduction, which uses a Lewis acid catalyst and an alcohol as a hydride donor, offers a chemoselective method for reducing aldehydes. mdpi.com

Conversion to Nitriles: The aldehyde can also be converted into a nitrile group. One common method involves the formation of an aldoxime by reaction with hydroxylamine, followed by dehydration. organic-chemistry.org Various reagents and one-pot procedures have been developed for the direct conversion of aldehydes to nitriles, often involving an oxidation-imination sequence. organic-chemistry.org

Table 2: Summary of Post-Synthetic Modifications

| Starting Material | Transformation | Reagents | Product |

| Aldehyde | Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Aldehyde | Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Aldehyde | Conversion to Nitrile | Hydroxylamine followed by dehydration; One-pot methods | Nitrile |

| Alcohol | Deoxygenation | Catalytic hydrogenation | Alkane |

Design and Synthesis of Structurally Related Analogs for Structure-Property Relationship Studies

The systematic design and synthesis of structurally related analogs of this compound are crucial for establishing structure-property and structure-activity relationships (SAR). acs.org By methodically altering the substituents on the quinoline ring and modifying the functional group at the 2-position, researchers can probe the influence of these structural changes on the molecule's physical, chemical, and biological properties.

Emerging Applications and Academic Research Avenues for 6 Fluoro 5 Methylquinoline 2 Carbaldehyde Derivatives

Utility as Modular Synthons in Complex Organic Synthesis

The aldehyde functional group at the 2-position of 6-Fluoro-5-methylquinoline-2-carbaldehyde serves as a versatile handle for a variety of chemical transformations, making it a valuable synthon for the construction of more complex molecular architectures. The reactivity of the aldehyde allows for its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the primary applications of this aldehyde is in condensation reactions. For instance, it can react with various amines to form Schiff bases (imines). ckthakurcollege.net These Schiff bases can be further modified or utilized as ligands for metal complexes, which have shown potential in catalysis and as biologically active agents. ckthakurcollege.net

The aldehyde can also undergo aldol-type reactions, reacting with enolates or other nucleophiles to form β-hydroxy carbonyl compounds. These products can then be subjected to further transformations, such as dehydration to yield α,β-unsaturated systems, which are key intermediates in many synthetic pathways.

Furthermore, the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of functionalized quinoline (B57606) derivatives. These transformations expand the synthetic utility of the parent aldehyde, allowing for the incorporation of the 6-fluoro-5-methylquinoline (B20613) moiety into a wider range of target molecules.

A notable example of the synthetic utility of quinoline aldehydes is the Rh(III)-catalyzed divergent synthesis of multisubstituted cyclopentenones and 1,4-diketones from quinoline-8-carbaldehydes and cyclopropanols. acs.org While this specific example does not use the 6-fluoro-5-methyl derivative, it highlights the potential of quinoline aldehydes in sophisticated catalytic processes to generate complex scaffolds. acs.org This type of substrate-controlled divergent synthesis showcases the ability to achieve significant product diversity from a single starting material, effectively expanding the accessible chemical space. acs.org

The modular nature of this compound, with its reactive aldehyde and modifiable quinoline core, positions it as a powerful tool for synthetic chemists aiming to construct intricate and functionally diverse molecules. acs.org

Exploration in Materials Science (e.g., Organic Electronics, Photoluminescence)

Quinoline derivatives have garnered significant attention in materials science due to their inherent electronic and photophysical properties. researchgate.net The fusion of an electron-donating benzene (B151609) ring with an electron-accepting pyridine (B92270) ring gives quinoline a unique electronic structure that can be readily tuned through substitution. researchgate.net The introduction of a fluorine atom and a methyl group at the 6- and 5-positions, respectively, along with the carbaldehyde at the 2-position, further modulates these properties in this compound.

Organic Electronics:

Quinoline derivatives are known to behave as p-type semiconductors due to their electron-accepting nature. researchgate.net This characteristic makes them attractive for use in organic light-emitting diodes (OLEDs). For instance, tris(8-hydroxyquinoline) aluminum (Alq3) is a widely used electroluminescent material in OLEDs. researchgate.netuconn.edu While specific research on this compound in OLEDs is not extensively reported, the fundamental properties of the quinoline scaffold suggest its potential in this area. The aldehyde group can be used to synthesize larger conjugated systems, which are crucial for efficient charge transport and emission in organic electronic devices.

Photoluminescence:

Many quinoline derivatives exhibit interesting fluorescence properties. crimsonpublishers.com The photophysical characteristics, such as absorption and emission wavelengths, quantum yield, and Stokes shift, can be significantly influenced by the substituents on the quinoline ring. acs.org For example, the incorporation of dialkylamino groups can lead to a red shift in the UV-vis spectra and affect the fluorescence quantum yield. acs.org

Research on trifluoromethylated quinoline-phenol Schiff bases has shown that these compounds can exhibit good fluorescence quantum yields. nih.gov The aldehyde group of this compound provides a straightforward route to synthesize similar Schiff bases, suggesting that its derivatives could also possess valuable photoluminescent properties. These properties are highly dependent on the solvent polarity, often exhibiting solvatofluorochromism due to intramolecular charge transfer (ICT) or twisted intramolecular charge transfer (TICT) phenomena. acs.org

The development of new fluorophores with improved properties is a continuous effort in materials science. The modular nature of the this compound scaffold allows for the systematic tuning of its photophysical properties through chemical modification, making it a promising platform for the design of novel fluorescent materials.

Development of Chemical Probes for Biological Systems Research (General, non-activity specific)

The inherent fluorescence of many quinoline derivatives makes them excellent candidates for the development of chemical probes for biological imaging. crimsonpublishers.comcrimsonpublishers.com These probes can be designed to selectively interact with specific biomolecules or to respond to changes in the cellular environment, providing valuable insights into biological processes. crimsonpublishers.com The aldehyde functionality of this compound is particularly advantageous for this application, as it allows for the covalent attachment of the quinoline fluorophore to other molecules or for its conversion into a recognition motif.

Quinoline-based fluorescent probes have been developed for a variety of bio-imaging applications, including the detection of ions, reactive oxygen species, and specific cellular organelles like lipid droplets and lysosomes. crimsonpublishers.comcrimsonpublishers.com For example, probes can be designed to exhibit a "turn-on" fluorescence response upon binding to a target, where the fluorescence intensity increases significantly. acs.org This can be achieved through mechanisms such as chelation-enhanced fluorescence (CHEF) or by modulating processes like intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), Förster resonance energy transfer (FRET), and photo-induced electron transfer (PET). crimsonpublishers.com

The modularity of the quinoline scaffold is a key advantage in probe design. researchgate.net By strategically modifying different parts of the molecule, researchers can tune its photophysical properties, polarity, and binding specificity. researchgate.net For instance, a highly modular quinoline-based probe has been developed with distinct domains for compound polarization, tuning of photophysical properties, and introducing structural diversity. acs.org This approach allows for the rational design and streamlined discovery of new probes for various applications, including live-cell imaging. acs.orgresearchgate.net

While specific probes derived from this compound are not yet widely reported, the principles of quinoline-based probe design are directly applicable. The aldehyde group can be used to link the quinoline core to a specific targeting moiety or to create a reactive site that interacts with the analyte of interest. The fluorine and methyl substituents on the quinoline ring will influence the probe's photophysical properties and its distribution within biological systems.

Scaffolds for Investigating Structure-Reactivity Relationships and New Chemical Spaces

The systematic exploration of chemical space is a fundamental goal in chemical research, aiming to discover novel molecular structures with unique properties and functions. uni-muenchen.dearxiv.org Scaffolds like this compound serve as excellent starting points for this exploration due to their inherent structural features and synthetic accessibility. By systematically modifying the scaffold and studying the resulting changes in reactivity and properties, researchers can gain valuable insights into structure-activity relationships (SAR) and structure-property relationships (SPR). nih.gov

The presence of multiple functionalization points on the this compound molecule—the aldehyde group, the quinoline ring, and the potential for further substitution—allows for the creation of diverse compound libraries. The aldehyde can be converted into a wide range of other functional groups, while the quinoline ring can undergo various electrophilic and nucleophilic substitution reactions.

This systematic approach to diversification allows for the mapping of the chemical space around the quinoline scaffold. nih.gov Chemoinformatic tools can be used to analyze the diversity of the generated compounds and to visualize the activity landscape, which relates structural features to biological or physical properties. nih.gov This can reveal important patterns, such as activity cliffs, where small structural changes lead to large changes in activity. nih.gov

The study of such libraries can lead to the identification of novel scaffolds and chemical moieties that are crucial for a desired activity or property. nih.gov For example, a study on spleen tyrosine kinase inhibitors used chemoinformatic analyses to explore the chemical space, scaffold diversity, and SAR of a large set of inhibitors, leading to the identification of key structural requirements for potent activity. nih.gov

Conclusions and Perspectives for Future Research on 6 Fluoro 5 Methylquinoline 2 Carbaldehyde

Summary of Synthesis and Characterization Accomplishments

While specific research accomplishments for 6-Fluoro-5-methylquinoline-2-carbaldehyde are not documented in available literature, the synthesis of related quinoline-2-carbaldehydes is well-established. Generally, these syntheses involve multi-step sequences. For instance, a plausible route could start from a correspondingly substituted aniline (B41778), which undergoes a cyclization reaction to form the quinoline (B57606) core, followed by functional group manipulations to introduce the aldehyde at the 2-position.